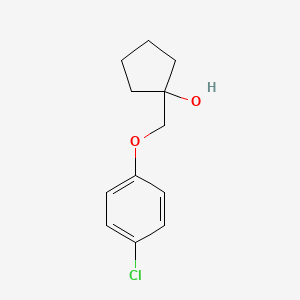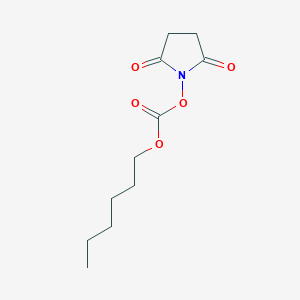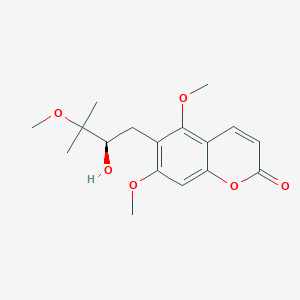
Toddalolactone 3'-O-methyl ether (6-(2-Hydroxy-3-methoxy-3-methylbutyl)-5,7-dimethoxycoumarin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound belongs to the family of coumarins, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Toddalolactone 3’-O-methyl ether typically involves the extraction and isolation from natural sources such as Zanthoxylum asiaticum. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing coumarins involve the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.
Industrial Production Methods
Industrial production methods for Toddalolactone 3’-O-methyl ether are not well-documented. The compound is primarily obtained through extraction from natural sources, which may involve solvent extraction, chromatography, and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Toddalolactone 3’-O-methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Toddalolactone 3’-O-methyl ether may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Toddalolactone 3’-O-methyl ether has various scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other coumarin derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of Toddalolactone 3’-O-methyl ether involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial and anti-inflammatory effects may involve the inhibition of microbial growth and the modulation of inflammatory pathways, respectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Toddalolactone 3’-O-methyl ether include other coumarin derivatives such as:
Umbelliferone: 7-Hydroxycoumarin, known for its antioxidant and anti-inflammatory properties.
Scopoletin: 6-Methoxy-7-hydroxycoumarin, recognized for its antimicrobial and anticancer activities.
Esculetin: 6,7-Dihydroxycoumarin, noted for its antioxidant and anti-inflammatory effects.
Uniqueness
Toddalolactone 3’-O-methyl ether is unique due to its specific structural features, such as the presence of methoxy and hydroxy groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H22O6 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
6-[(2R)-2-hydroxy-3-methoxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C17H22O6/c1-17(2,22-5)14(18)8-11-12(20-3)9-13-10(16(11)21-4)6-7-15(19)23-13/h6-7,9,14,18H,8H2,1-5H3/t14-/m1/s1 |
Clé InChI |
OWHTXFVUUCBRRM-CQSZACIVSA-N |
SMILES isomérique |
CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC |
SMILES canonique |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


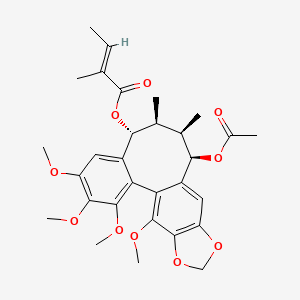


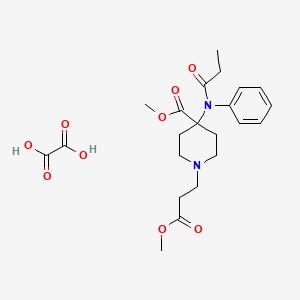
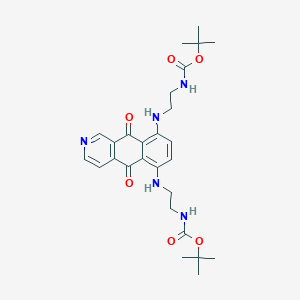
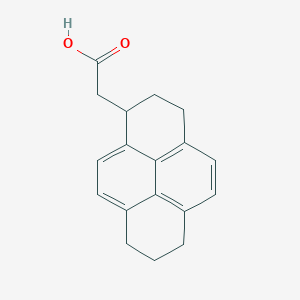
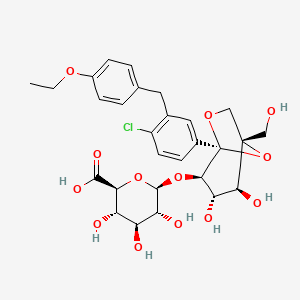
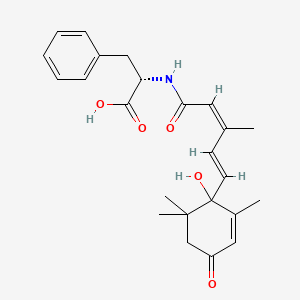
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)

![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
![3-[[(2R,3R,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13439547.png)
